
SR1664
Overview
Description
SR1664 is a novel, non-agonist peroxisome proliferator-activated receptor gamma (PPARγ) ligand developed as an insulin sensitizer for type 2 diabetes mellitus (T2DM) treatment. Unlike traditional thiazolidinediones (TZDs) like rosiglitazone, this compound binds PPARγ with high affinity (IC₅₀ = 80 nM; Kᵢ = 28.67 nM) but acts as a neutral antagonist, blocking cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser273 . This mechanism enhances insulin sensitivity without activating PPARγ-driven gene transcription, thereby avoiding side effects such as fluid retention, weight gain, and osteoporosis associated with TZDs .
This compound is derived from an N-biphenylmethylindole scaffold, with stereochemistry and substituent size critical for its antagonistic activity . In vivo studies in diabetic mice demonstrated dose-dependent glucose-lowering effects comparable to rosiglitazone, but without adverse effects on bone mineralization or adipogenesis . Additionally, this compound exhibits anti-fibrotic properties in obesity-related hepatic fibrosis models, reducing collagen deposition and suppressing hepatic stellate cell (HSC) activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR 1664 involves multiple steps, starting with the preparation of the biaryl indole scaffold. The key steps include:
Formation of the Indole Core: This is typically achieved through Fischer indole synthesis or other indole-forming reactions.
Biaryl Coupling: The indole core is then coupled with a biphenyl moiety using Suzuki or Stille coupling reactions.
Functional Group Modifications: The final steps involve introducing the necessary functional groups, such as the carboxylic acid and nitrophenyl groups, through various organic transformations.
Industrial Production Methods
Industrial production of SR 1664 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SR 1664 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrophenyl group.
Substitution: The biphenyl and indole moieties can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various derivatives of SR 1664 with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
Hepatic Fibrosis Management
One of the most significant applications of SR1664 is in reducing hepatic fibrosis. Research indicates that this compound effectively decreases collagen accumulation in liver tissues without causing weight gain or adversely affecting insulin sensitivity . In a study utilizing a diet-induced obesity model, this compound demonstrated notable antifibrotic effects by reducing fibrotic markers in hepatic stellate cells (HSCs) and promoting extracellular matrix degradation through increased matrix metalloproteinase (MMP) activity .
Case Study : In vivo studies showed that treatment with this compound led to a significant reduction in liver collagen content and the number of activated HSCs, highlighting its potential as a therapeutic agent for liver fibrosis .
Metabolic Disorders
This compound has also been investigated for its role in metabolic disorders, particularly type 2 diabetes. Unlike traditional PPARγ agonists like rosiglitazone, which can cause fluid retention and weight gain, this compound improves insulin sensitivity without these adverse effects .
Case Study : In mouse models, this compound improved insulin sensitivity while maintaining normal body weight and bone density, making it a promising candidate for treating metabolic syndrome without the common side effects associated with PPARγ agonists .
Bone Health Promotion
Recent studies suggest that pharmacological repression of PPARγ using this compound may promote osteogenesis. This has significant implications for treating conditions like osteoporosis. By inhibiting PPARγ's activity, this compound encourages mesenchymal stem cells to differentiate into bone-forming cells rather than adipocytes .
Case Study : In cultured mesenchymal stem cells, this compound treatment resulted in enhanced bone formation markers without negatively impacting metabolic parameters, indicating its dual benefit for bone health and metabolic stability .
Comparative Data Table
Mechanism of Action
SR 1664 exerts its effects by binding to the ligand-binding domain of PPARγ, causing a conformational change that interferes with the ability of Cdk5 to phosphorylate serine 273. This inhibition of phosphorylation leads to the modulation of PPARγ activity without activating the receptor, thereby providing antidiabetic effects without the adverse effects associated with full agonists .
Comparison with Similar Compounds
Structural and Functional Comparison with Enantiomers
SR1663 (Enantiomer of SR1664):
- Binding Mode: SR1663 is the R-enantiomer of this compound but acts as a PPARγ agonist. Crystal structures reveal divergent interactions:
- This compound forms a hydrogen bond with Tyr327 via its amide nitrogen, causing a steric clash with Phe282 on helix 3, destabilizing the active conformation .
- SR1663 interacts with Phe282 via π-stacking and forms a hydrogen bond with Tyr327 through its amide carbonyl oxygen, stabilizing the active receptor state .
- Pharmacology: SR1663 lacks insulin-sensitizing efficacy in vivo and fails to inhibit Ser273 phosphorylation, highlighting the importance of stereospecific binding .
Table 1: this compound vs. SR1663
Property | This compound (Antagonist) | SR1663 (Agonist) |
---|---|---|
PPARγ Transactivation | None | Significant |
Ser273 Phosphorylation | Inhibits (IC₅₀ = 80 nM) | No effect |
In Vivo Efficacy | Robust antidiabetic | Inactive |
Comparison with TZDs (e.g., Rosiglitazone)
Mechanistic Differences:
- TZDs (e.g., rosiglitazone) are full PPARγ agonists, stabilizing helix 12 to recruit coactivators and drive gene transcription. This upregulates fluid retention markers (AQP2, αENaC) and promotes adipogenesis, leading to weight gain and edema .
- This compound binds an allosteric site near the canonical ligand pocket, blocking helix 12 stabilization and coactivator recruitment. It inhibits pathogenic Ser273 phosphorylation without transcriptional activation, preserving insulin sensitization while avoiding TZD-associated side effects .
Therapeutic Outcomes:
- In diabetic mice, both this compound and rosiglitazone normalize glucose and insulin levels.
Table 2: this compound vs. Rosiglitazone
Property | This compound | Rosiglitazone |
---|---|---|
PPARγ Activation | Neutral antagonist | Full agonist |
Ser273 Phosphorylation | Inhibits | Inhibits |
Fluid Retention | None | Significant |
Bone Mineral Density | No effect | Decreased |
Adipogenesis | No stimulation | Promoted |
Comparison with Partial Agonists (SPPARMs)
Examples: GQ-16, MRL24, amorfrutins.
- Mechanism: Partial agonists weakly activate PPARγ while blocking Ser273 phosphorylation. They stabilize the β-sheet/helix 3 region, shielding Ser273 from Cdk5 .
- This compound vs. Both classes improve insulin sensitivity, but this compound has a superior side-effect profile due to its non-agonist nature .
Anti-Fibrotic Effects vs. Other PPARγ Modulators
This compound uniquely reduces hepatic fibrosis in diet-induced and toxin-induced models:
- Liver Collagen Content: Reduced by 40–60% in this compound-treated mice .
- HSC Activation: Suppresses SMA and COL1A2 expression, shifting HSCs to a quiescent state .
- Mechanism: Direct inhibition of HSC proliferation and extracellular matrix remodeling via MMP1 upregulation and TIMP1/2 downregulation .
Biological Activity
SR1664 is a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ), recognized for its significant biological activities, particularly in the context of anti-diabetic effects and hepatic fibrosis reduction. Unlike traditional PPARγ agonists, this compound inhibits the phosphorylation of PPARγ without inducing common side effects such as fluid retention and weight gain, making it a promising candidate for therapeutic applications.
This compound operates primarily by inhibiting the phosphorylation of PPARγ at serine 273 (Ser273) mediated by cyclin-dependent kinase 5 (Cdk5). This inhibition alters the transcriptional activity of PPARγ, leading to beneficial metabolic outcomes, particularly in insulin sensitivity and adipogenesis.
Key Mechanisms
- Inhibition of Cdk5-Mediated Phosphorylation : this compound effectively blocks the phosphorylation of PPARγ, which is crucial for its activity in adipose tissue and glucose metabolism .
- Selective Modulation : It selectively modulates PPARγ activities without fully activating its transcriptional function, differentiating it from traditional glitazones .
Anti-Diabetic Effects
Research has demonstrated that this compound exhibits potent anti-diabetic properties in various animal models. In studies involving high-fat diet-induced insulin resistance, this compound treatment led to:
- Improved Insulin Sensitivity : Mice treated with this compound showed a significant increase in glucose infusion rates during hyperinsulinemic-euglycemic clamps, indicating enhanced insulin sensitivity compared to vehicle-treated controls .
- Reduced Fasting Insulin Levels : A dose-dependent decrease in fasting insulin levels was observed, correlating with improved glucose metabolism .
- Gene Expression Modulation : this compound treatment altered the expression of multiple genes associated with insulin sensitivity, including increases in adiponectin and adipsin levels, which are typically reduced in obesity .
Hepatic Fibrosis Reduction
Recent studies have highlighted this compound's role in reducing liver fibrosis:
- Mechanism : The compound was shown to increase matrix metalloproteinase (MMP) activity while decreasing tissue inhibitors of metalloproteinases (TIMPs), facilitating extracellular matrix degradation .
- Histological Improvements : Treatment with this compound resulted in significant reductions in collagen deposition and liver damage markers in models of toxin-induced hepatic fibrosis .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Detailed Research Findings
- Insulin Sensitivity : In wild-type mice on a high-fat diet, this compound treatment led to a significant improvement in insulin sensitivity as measured by HOMA-IR scores and glucose infusion rates during clamps .
- Hepatic Effects : In models of hepatic fibrosis induced by carbon tetrachloride (CCl₄), this compound treatment resulted in decreased liver injury markers and improved histological outcomes, indicating its potential as an antifibrotic agent .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which SR1664 exerts its anti-diabetic effects?
this compound acts as a non-agonist PPARγ ligand that selectively inhibits Cdk5-mediated phosphorylation of PPARγ at Ser273, thereby preserving insulin sensitivity without activating classical PPARγ transcriptional pathways. Unlike full agonists (e.g., rosiglitazone), this compound binds to an allosteric site near the canonical ligand-binding pocket, blocking phosphorylation without inducing adipogenesis or fluid retention . Key evidence includes in vitro kinase assays (IC50 = 80 nM) and crystallographic data showing this compound’s unique binding mode .
Q. Which experimental models are most suitable for studying this compound’s efficacy in metabolic disorders?
Diabetic mouse models (e.g., ob/ob or high-fat diet-induced) are preferred for evaluating glucose homeostasis, insulin secretion, and adiposity. For hepatic fibrosis, CCl4-induced liver injury models in mice demonstrate this compound’s ability to reduce collagen deposition and SMA expression . Cell-based assays using LX-2 hepatic stellate cells or 3T3-L1 adipocytes are critical for mechanistic studies .
Q. How does this compound compare to traditional PPARγ agonists like rosiglitazone in preclinical studies?
this compound shows comparable glucose-lowering efficacy to rosiglitazone but avoids adverse effects such as weight gain, fluid retention, and bone loss. In diabetic mice, this compound reduced blood glucose by 40% (vs. 35% for rosiglitazone) while maintaining lean body mass and lower fat content . Rosiglitazone, however, increased adipocyte differentiation (PPARγ activation), whereas this compound did not .
Advanced Research Questions
Q. What structural features of this compound enable its selective inhibition of PPARγ phosphorylation?
X-ray crystallography (2.20 Å resolution) reveals this compound occupies an allosteric binding site adjacent to the canonical PPARγ ligand pocket. This positioning sterically hinders Cdk5 access to Ser273. Key interactions include hydrophobic contacts with Leu330 and hydrogen bonding with Gln286, which stabilize the inactive conformation . Mutagenesis studies confirm that Ser273 phosphorylation inhibition is independent of helix 12 repositioning, a hallmark of classical agonists .
Q. How should researchers address contradictory findings in this compound’s effects on fibrosis markers?
While this compound reduced hepatic collagen in CCl4-induced fibrosis (Sirius Red staining showed 50% reduction) , it paradoxically increased SMA and collagen I expression in obesity-related fibrosis models . This duality may reflect context-dependent PPARγ modulation. Researchers should:
- Compare fibrosis etiology (toxic vs. metabolic) and dosing regimens.
- Validate findings with orthogonal methods (e.g., qPCR for collagen isoforms, hydroxyproline assays).
- Assess cross-talk with TGF-β pathways, which this compound may indirectly regulate .
Q. What methodological strategies are recommended for studying this compound in combination therapies?
In cancer research, this compound enhanced carboplatin efficacy in triple-negative breast cancer models by sensitizing cells to apoptosis. To design such studies:
- Use synergistic dose matrices (e.g., Chou-Talalay method) to identify optimal ratios.
- Monitor PPARγ phosphorylation status (Western blot) and downstream targets (e.g., adiponectin) to confirm mechanistic fidelity .
- Employ transcriptomics (RNA-seq) to uncover off-target pathways altered by combination treatment .
Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic and pharmacodynamic profiles?
this compound exhibits poor solubility in aqueous buffers, necessitating DMSO-based formulations for in vivo studies. To improve reproducibility:
- Standardize vehicle controls across experiments.
- Use fluorescence polarization assays (e.g., with biotinylated CBP-1 peptide) to quantify PPARγ-cofactor interactions under varying conditions .
- Validate in vitro findings with in vivo pharmacokinetic sampling (plasma half-life = ~4 hrs in mice) .
Q. Methodological Best Practices
- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile conflicting results (e.g., fixed-effects models for preclinical studies) .
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses . For example, prioritize studies on this compound’s role in non-alcoholic steatohepatitis (NASH), where PPARγ modulation remains underexplored .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, including detailed dosing protocols and blinding during histopathological assessments .
Properties
IUPAC Name |
2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJDFXNUWZTHIM-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.